N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
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Overview
Description
3-benzyl-1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic compound that incorporates multiple functional groups, including a thieno[3,2-d]pyrimidine core, an oxadiazole ring, and a bromophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the thieno[3,2-d]pyrimidine core with the oxadiazole ring and the bromophenyl substituent using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-benzyl-1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its complex structure and potential biological activities.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a similar core structure and are also studied for their biological activities.
Uniqueness
The uniqueness of 3-benzyl-1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its combination of multiple functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C22H15BrN4O3S |
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Molecular Weight |
495.3 g/mol |
IUPAC Name |
3-benzyl-1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c23-16-8-6-15(7-9-16)20-24-18(30-25-20)13-26-17-10-11-31-19(17)21(28)27(22(26)29)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
InChI Key |
HXNQPPTWIBMXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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